molecular formula C16H17N7O2 B2474993 (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone CAS No. 2034280-71-0

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone

Cat. No.: B2474993
CAS No.: 2034280-71-0
M. Wt: 339.359
InChI Key: HDYDZVZMUMHEET-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.
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Properties

IUPAC Name

(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-(3-pyrazin-2-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N7O2/c1-10-7-11(2)23-16(19-10)20-14(21-23)15(24)22-6-3-12(9-22)25-13-8-17-4-5-18-13/h4-5,7-8,12H,3,6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDZVZMUMHEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)C(=O)N3CCC(C3)OC4=NC=CN=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells

Biological Activity

The compound (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a triazolo-pyrimidine moiety and a pyrazinyl-pyrrolidine component. Its molecular formula is C₁₄H₁₈N₄O, with a molecular weight of approximately 270.33 g/mol. The presence of multiple functional groups suggests a diverse range of interactions with biological targets.

Research indicates that compounds similar to this compound exhibit various mechanisms of action:

  • Inhibition of Kinases : Many triazolo-pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Studies have shown that related compounds can inhibit CDK-2 with low micromolar IC₅₀ values .
  • Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines. For instance, derivatives have shown significant activity against breast and lung cancer cells .
  • Antimicrobial Properties : Some studies have reported fungicidal activity against pathogens such as Rhizoctonia solani, suggesting potential applications in agriculture .

Biological Activity Data

A summary of biological activities observed in studies involving similar compounds is presented in the table below:

Activity TypeTarget/OrganismIC₅₀ Value (µM)Reference
CDK-2 InhibitionHuman Cancer Cells0.98 - 1.28
AntifungalRhizoctonia solani< 10
AntiproliferativeA549 (Lung Cancer)0.98 ± 0.08
HerbicidalVarious WeedsModerate

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antiproliferative Effects : A study evaluated a series of triazolo-pyrimidines for their antiproliferative effects on A549 and MCF-7 cell lines. The most active compounds exhibited IC₅₀ values in the low micromolar range, indicating strong potential for cancer therapy .
  • Kinase Inhibition : Another research focused on the synthesis and evaluation of triazolo-pyrazine derivatives showed promising results against c-Met and VEGFR kinases with IC₅₀ values significantly lower than those of existing therapies .
  • Agricultural Applications : Preliminary bioassays indicated that synthesized derivatives displayed herbicidal and fungicidal activities, suggesting their utility as agrochemicals .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives with various alkyl or aryl substituents. The structural integrity of the compound is crucial for its biological activity. The presence of the triazole and pyrimidine rings contributes to its pharmacological properties.

Antitumor Properties

Research indicates that derivatives of triazolo-pyrimidines exhibit significant antitumor activity. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been shown to inhibit cancer cell proliferation through various mechanisms such as inducing apoptosis and inhibiting specific kinases involved in tumor growth .

Anti-inflammatory Effects

Studies have reported that compounds similar to (5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(3-(pyrazin-2-yloxy)pyrrolidin-1-yl)methanone demonstrate anti-inflammatory properties. In particular, certain triazolo-pyrimidines have been tested for their ability to reduce edema in animal models by inhibiting prostaglandin synthesis .

Enzyme Inhibition

This compound may act as an enzyme inhibitor. The structural features allow it to interact with target enzymes effectively. For example, pyrazolo[1,5-a]pyrimidines have been studied for their role as inhibitors of cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation .

Drug Development

The unique structural characteristics of this compound make it a candidate for drug development targeting various diseases including cancer and inflammatory conditions. The versatility in modifying its structure allows for the optimization of its pharmacokinetic properties.

Case Study 1: Anticancer Activity

In a study published in Molecules, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives and tested their anticancer activity against various cancer cell lines. The findings indicated that certain modifications enhanced their potency significantly .

Case Study 2: Anti-inflammatory Screening

Another study focused on the anti-inflammatory effects of newly synthesized triazolo-pyrimidine derivatives. The compounds were evaluated for their ability to inhibit carrageenan-induced edema in rats. Results showed that several derivatives exhibited lower ulcerogenic activity compared to traditional anti-inflammatory drugs like Diclofenac .

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